molecular formula C9H10ClNO4S B076740 ethyl N-(4-chlorophenyl)sulfonylcarbamate CAS No. 13945-53-4

ethyl N-(4-chlorophenyl)sulfonylcarbamate

Cat. No.: B076740
CAS No.: 13945-53-4
M. Wt: 263.7 g/mol
InChI Key: FACGRORYCNHVPV-UHFFFAOYSA-N
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Description

ethyl N-(4-chlorophenyl)sulfonylcarbamate is a chemical compound with the molecular formula C9H10ClNO2. It is also known by other names such as this compound and ethyl 4-chlorophenylcarbamate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(4-chlorophenyl)sulfonylcarbamate typically involves the reaction of p-chlorobenzenesulfonyl chloride with ethyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ethyl N-(4-chlorophenyl)sulfonylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl N-(4-chlorophenyl)sulfonylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-(4-chlorophenyl)sulfonylcarbamate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The sulfonyl group plays a crucial role in these interactions, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl N-(4-chlorophenyl)sulfonylcarbamate is unique due to its specific ester group, which influences its reactivity and interactions with other molecules. The presence of the p-chlorobenzenesulfonyl group also imparts distinct chemical properties, making it valuable for various applications .

Properties

IUPAC Name

ethyl N-(4-chlorophenyl)sulfonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-2-15-9(12)11-16(13,14)8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACGRORYCNHVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161048
Record name Carbamic acid, N-(p-chlorobenzenesulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13945-53-4
Record name Ethyl N-[(4-chlorophenyl)sulfonyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13945-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(p-chlorobenzenesulfonyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013945534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-(p-chlorobenzenesulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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